3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- 3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-
Brand Name: Vulcanchem
CAS No.: 89596-01-0
VCID: VC13404201
InChI: InChI=1S/C12H15N3/c1-10-5-6-11(9-13)12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3
SMILES: CC1=NC(=C(C=C1)C#N)N2CCCCC2
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)-

CAS No.: 89596-01-0

Cat. No.: VC13404201

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinecarbonitrile, 6-methyl-2-(1-piperidinyl)- - 89596-01-0

Specification

CAS No. 89596-01-0
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile
Standard InChI InChI=1S/C12H15N3/c1-10-5-6-11(9-13)12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3
Standard InChI Key VTWDWNJFJYQSHU-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)C#N)N2CCCCC2
Canonical SMILES CC1=NC(=C(C=C1)C#N)N2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core substituted at three positions:

  • C-3: A nitrile (-C≡N) group.

  • C-2: A piperidinyl (1-piperidinyl) substituent.

  • C-6: A methyl (-CH₃) group.

This configuration is represented by the SMILES string CC1=NC(=C(C=C1)C#N)N2CCCCC2. The piperidinyl group introduces basicity, while the nitrile enhances electrophilicity, facilitating interactions with biological targets.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
Boiling Point363.8°C (estimated)
Density1.15 g/cm³
LogP (Partition Coeff.)1.09 (predicted)

The compound’s moderate lipophilicity (LogP ~1.09) suggests balanced solubility in both aqueous and lipid environments, ideal for drug penetration .

Synthesis and Structural Optimization

Structural Analogues and Modifications

CompoundMolecular FormulaKey ModificationsBiological Activity
4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrileC₁₁H₁₁N₂OCyclopropyl substituentEnhanced reactivity
3-Cyano-6-methyl-2(1H)-pyridinoneC₇H₆N₂OOxo group at C-2Antioxidant potential
4-(Dimethylamino)-6-methylpyridineC₈H₁₂N₂Dimethylamino substituentOrganic synthesis intermediate

Modifying the piperidinyl group to morpholine or pyrrolidine alters bioavailability and target affinity, as seen in antituberculosis agents .

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Piperidine-substituted derivatives demonstrate antituberculosis activity (MIC 0.5–4 µg/mL) against Mycobacterium tuberculosis strains, outperforming morpholine analogs . The basic piperidine moiety enhances membrane permeability, a critical factor in antimycobacterial efficacy .

Central Nervous System (CNS) Modulation

Structurally related pyridine derivatives, such as orexin receptor antagonists, are investigated for treating insomnia and jet lag . The piperidinyl group in 3-pyridinecarbonitrile analogs may similarly modulate neurotransmitter systems, though direct evidence is lacking.

Pharmacokinetic and Toxicity Profiling

ADME-T Predictions

Computational models for analogous compounds indicate:

  • Absorption: High gastrointestinal permeability due to moderate LogP .

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes.

  • Excretion: Renal clearance predominates, with minimal biliary excretion.

  • Toxicity: Low predicted hepatotoxicity and mutagenicity .

Industrial and Research Applications

Pharmaceutical Intermediate

The nitrile group serves as a precursor for amines and carboxylic acids, enabling derivatization into drugs like niacinamide (Vitamin B3) .

Material Science

Pyridinecarbonitriles act as ligands in catalytic systems. For example, palladium complexes with nitrile-containing ligands enhance Suzuki-Miyaura coupling efficiency .

Comparison with Marketed Drugs

Drug/CompoundTargetMechanismRelevance to 3-Pyridinecarbonitrile
MilrinonePDE3AInhibition → Cardiotonic effectStructural similarity to PDE3A inhibitors
PymetrozineInsect feedingNeurotransmitter disruptionShares 3-cyanopyridine backbone
Orexin antagonistsOrexin receptorsSleep regulationPiperidine moiety in both

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